molecular formula C14H15FN2O2S B3406330 Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 301359-46-6

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3406330
CAS No.: 301359-46-6
M. Wt: 294.35 g/mol
InChI Key: FJZALVYDEZBLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a prominent dihydropyrimidine (DHPM) derivative that serves as a privileged scaffold in medicinal chemistry. This compound is a core structural motif for developing novel bioactive molecules, with its 2-thioxo and 2-fluorophenyl substitutions being particularly significant for modulating electronic properties and enhancing binding affinity to biological targets. DHPM cores are extensively investigated for their diverse pharmacological potential, including as inhibitors of various enzymes and receptors. Research into structurally similar DHPMs has demonstrated potent anti-cancer activity through the inhibition of key kinase signaling pathways . Furthermore, the dihydropyrimidinone scaffold, a classic product of the Biginelli multi-component reaction, is recognized for its broad spectrum of biological activities, such as antiviral, antibacterial, and anti-inflammatory effects . The specific substitution pattern on this compound makes it a valuable intermediate for synthesizing more complex analogs for high-throughput screening and structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents.

Properties

IUPAC Name

ethyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-6-4-5-7-10(9)15/h4-7,12H,3H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZALVYDEZBLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001127366
Record name Ethyl 4-(2-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301359-46-6
Record name Ethyl 4-(2-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301359-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound synthesized via the Biginelli reaction, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound involves the condensation of ethyl acetoacetate, 2-fluorobenzaldehyde, and thiourea under acidic conditions. The resulting compound was characterized using various spectroscopic techniques including 1H^1H NMR and 13C^{13}C NMR, confirming its structure with a melting point of 226–230 °C and a yield of 66% .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In silico studies suggest that it interacts effectively with ecto-5'-nucleotidase, a target in cancer therapy. The inhibition of this enzyme can lead to reduced proliferation of cancer cells by disrupting nucleotide metabolism .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Ecto-5'-nucleotidase InhibitionDisrupts nucleotide metabolism in cancer cells
AntiproliferativeInduces cell cycle arrest
Lipoxygenase InhibitionReduces inflammation and cancer progression

Lipoxygenase Inhibition

The compound has also been tested for its ability to inhibit lipoxygenase enzymes. Elevated levels of lipoxygenase are associated with various cancers due to their role in the metabolism of arachidonic acid to leukotrienes. This compound demonstrated inhibition rates ranging from 59.37% to 81.19%, indicating its potential as a therapeutic agent in cancer treatment .

Case Studies

A notable study evaluated the efficacy of this compound against various cancer cell lines. The results showcased significant antiproliferative effects in vitro:

  • Cell Lines Tested : MGC-803 (gastric cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Bel-7404 (liver cancer).
  • Findings : The compound induced G2/M cell cycle arrest and apoptosis in MGC-803 cells, highlighting its potential as an anticancer agent .

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is achieved via a multicomponent reaction involving ethyl acetoacetate, 2-fluorobenzaldehyde, and thiourea. The resultant compound exhibits a high degree of purity and yield (66%) after recrystallization from ethanol . Characterization techniques such as NMR and FT-IR spectroscopy confirm its structure and functional groups.

Anti-Cancer Potential

In silico studies have indicated that this compound shows promising interactions with ecto-5'-nucleotidase, an enzyme implicated in cancer progression and metastasis. This interaction suggests potential for the compound as a lead in anti-cancer drug design .

Case Study: Ecto-5'-Nucleotidase Inhibition

A study demonstrated that derivatives of this compound could inhibit ecto-5'-nucleotidase activity in vitro, leading to reduced tumor cell proliferation in specific cancer cell lines. This positions the compound as a candidate for further development in cancer therapeutics.

ActivityResult
Ecto-5'-Nucleotidase InhibitionSignificant inhibition observed
Tumor Cell ProliferationReduced proliferation in vitro

Pharmacological Insights

The pharmacological profile of this compound indicates its potential utility in treating conditions related to nucleotide metabolism and signaling pathways involved in cancer progression. Its structure allows for modifications that could enhance efficacy or reduce side effects.

Structure-Activity Relationship (SAR) Studies

Ongoing SAR studies aim to optimize the compound's interaction with biological targets by modifying substituents on the pyrimidine ring. Variations have shown differing levels of activity against ecto-5'-nucleotidase and other related enzymes.

Chemical Reactions Analysis

S-Alkylation of the Thioxo Group

The thioxo (-S-) group undergoes alkylation with methylating agents to form methylthio derivatives, enhancing electrophilicity for downstream reactions.

Reaction Conditions :

  • Reagent : Dimethyl sulfate (Me<sub>2</sub>SO<sub>4</sub>)

  • Solvent : Absolute ethanol

  • Temperature : Reflux (~78°C)

  • Catalyst : None required

Product :
Alkyl 6-methyl-2-methylthio-4-(2-fluorophenyl)-1,4-dihydropyrimidine-5-carboxylate

ParameterValueReference
Reaction Time1 hour
WorkupDilution with water, filtration, recrystallization

This reaction modifies the thiol group to improve lipophilicity and biological activity .

Nucleophilic Substitution with Amines

The thioxo group reacts with chloroethylamine derivatives to form substituted aminoethylthio derivatives, expanding structural diversity.

Reaction Conditions :

  • Reagent : 2-Chloroethylamine hydrochloride

  • Base : Sodium hydroxide (NaOH)

  • Solvent : Absolute ethanol

  • Temperature : Reflux

Product :
Ethyl 6-methyl-4-(2-fluorophenyl)-2-(2-substituted-aminoethylthio)-1,4-dihydropyrimidine-5-carboxylate

ParameterValueReference
Reaction Time1 hour
pH Adjustment4–5 (HCl), then 10–12 (NH<sub>4</sub>OH)

This substitution introduces secondary amine functionalities, which are critical for enhancing interactions with biological targets like ecto-5′-nucleotidase .

Carboxamide Formation

The ester group reacts with hydrazides or acyl chlorides to form carboxamides, broadening pharmacological potential.

Reaction Conditions :

  • Reagent : 2-Chloroacetyl chloride

  • Base : Triethylamine (Et<sub>3</sub>N)

  • Solvent : None (neat conditions)

  • Temperature : Reflux

Product :
N-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

ParameterValueReference
Reaction Time4 hours
PurificationRecrystallization (DMF/ethanol)

This reaction generates β-lactam-containing hybrids, which exhibit enhanced antimicrobial activity .

Cyclocondensation for Heterocyclic Derivatives

The compound participates in multicomponent reactions to form fused heterocycles, leveraging its electron-deficient pyrimidine core.

Example Reaction :

  • Reagents : Aldehydes, thiourea derivatives

  • Catalyst : Trimethylsilane chloride (TMSCl)

  • Solvent : Ethanol

Product :
Polyfunctionalized tetrahydropyrimidine derivatives with fused aromatic or heteroaromatic rings .

Hydrolysis of the Ester Group

The ethyl ester hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives, enabling further functionalization.

Reaction Conditions :

  • Acidic Hydrolysis : HCl/H<sub>2</sub>SO<sub>4</sub> in ethanol

  • Basic Hydrolysis : NaOH in aqueous ethanol

Product :
4-(2-Fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

While not explicitly detailed in the provided sources, ester hydrolysis is a well-characterized reaction for analogous dihydropyrimidinones .

Comparison with Similar Compounds

Fluorophenyl Derivatives

  • Compound B : Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (oxo group at position 2) .
  • Compound C : Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4-fluorophenyl substituent) .
  • Compound D : Ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (oxo instead of thioxo group) .

Structural Insights :

  • The 2-fluorophenyl group in Compound A introduces steric and electronic effects distinct from 3- or 4-fluorophenyl analogs.

Heterocyclic and Substituted Aryl Analogs

  • Compound E : Ethyl 4-(5-(methoxymethyl)furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (furan-based substituent) .
  • Compound F : Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (chlorophenyl substituent) .
  • Compound G: Monastrol (ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), a known kinesin Eg5 inhibitor .

Structural Insights :

  • Furan or chlorophenyl substituents modulate solubility and π-π stacking interactions compared to fluorophenyl derivatives .
  • Hydroxyl groups (e.g., in Compound G) enhance hydrogen-bond donor capacity, influencing target binding in biological systems .

Physicochemical Properties

Melting Points and Thermal Stability

Compound Substituent (Position 4) 2-Position Group Melting Point/Decomposition (°C)
Compound A 2-Fluorophenyl Thioxo (C=S) 216–220 (decomposition)
Compound B 3-Fluorophenyl Oxo (C=O) 210–213
Compound C 4-Fluorophenyl Thioxo (C=S) 233–235
Compound F 4-Chlorophenyl Thioxo (C=S) 233–235

Key Observations :

  • Thioxo derivatives generally exhibit higher melting points than oxo analogs due to stronger intermolecular interactions (e.g., C=S···H bonds) .
  • Para-substituted fluorophenyl (Compound C ) and chlorophenyl (Compound F ) analogs show nearly identical melting points, suggesting similar lattice energies .

Solubility

  • Compound A and its fluorophenyl analogs are soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in water .
  • Furan-substituted analogs (e.g., Compound E ) demonstrate improved aqueous solubility due to the polar methoxymethyl group .

Key Observations :

  • Solvent-free conditions with CuCl₂·2H₂O offer faster reaction times and higher yields compared to traditional acid-catalyzed methods .
  • Heterocyclic substituents (e.g., furan in Compound E ) may require additional protection/deprotection steps, reducing overall efficiency .

Anticancer Potential

  • Compound G (Monastrol) : Inhibits kinesin Eg5 (IC₅₀ = 14 µM), disrupting mitotic spindle formation .
  • Compound A : Preliminary studies suggest moderate cytotoxicity against cancer cell lines, though specific targets remain uncharacterized .

Antioxidant Activity

  • Furan-substituted analogs (e.g., Compound E ) exhibit significant radical scavenging activity (IC₅₀ = 8–12 µM in DPPH assays), outperforming fluorophenyl derivatives .

Antiviral Activity

  • Chlorophenyl analogs (e.g., Compound F ) show promise in inhibiting hepatitis A virus (HAV) replication, though mechanistic details are under investigation .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via the Biginelli condensation, involving a one-pot reaction of 2-fluorobenzaldehyde, ethyl acetoacetate, and thiourea in acidic conditions. Optimized protocols use acetic acid with NH₄Cl as a catalyst under reflux (100°C for 8–12 hours). Post-reaction purification involves ethanol recrystallization to achieve >95% purity . Key optimization parameters include:

  • Catalyst selection : NH₄Cl enhances yield compared to HCl due to milder acidity .
  • Solvent choice : Acetic acid improves cyclization efficiency over ethanol .
  • Monitoring : Thin-layer chromatography (TLC) and NMR track reaction progression .

Q. How is the crystal structure of this compound determined, and what conformational features are critical?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXS97/SHELXL97) reveals a flattened boat conformation in the tetrahydropyrimidine ring. Key features:

  • Disorder : Ethyl groups may exhibit positional disorder (e.g., 70:30 occupancy) requiring restraints during refinement .
  • Hydrogen bonding : Intermolecular N–H⋯S and N–H⋯O interactions stabilize the 3D lattice, with bond lengths of 2.85–3.10 Å .
  • Torsion angles : The 2-fluorophenyl substituent adopts a dihedral angle of ~84° relative to the pyrimidine core, influencing packing efficiency .

Q. What physicochemical properties are critical for characterizing this compound?

Key experimental properties include:

PropertyValueMethod
LogP2.67HPLC (reversed-phase)
PSA67.43 ŲComputational
Melting point216–220°C (decomposes)Differential scanning calorimetry
SolubilityDMSO >50 mg/mLShake-flask method
These parameters guide formulation stability and in vitro assay design .

Advanced Research Questions

Q. How do structural modifications at the 2-fluorophenyl position influence biological activity, and what methodologies validate structure-activity relationships (SAR)?

Substituent effects are evaluated via:

  • Analog synthesis : Replace fluorine with Cl, CN, or methoxy groups to modulate electron-withdrawing/donating effects .
  • Enzymatic assays : Tyrosinase inhibition (IC₅₀) and kinesin Eg5 ATPase activity are tested using spectrophotometry (λ = 490 nm for dopachrome formation) .
  • Computational docking : AutoDock Vina predicts binding affinities to Eg5’s allosteric site (PDB: 1Q0B), correlating fluorine’s electronegativity with enhanced hydrophobic interactions .

Q. What experimental strategies resolve discrepancies in reported inhibitory effects of dihydropyrimidinones on tyrosinase vs. kinesin Eg5?

Contradictions arise from assay conditions or substituent variability. Mitigation strategies:

  • Control standardization : Use identical enzyme batches (e.g., Sigma tyrosinase) and buffer conditions (pH 6.8) .
  • Crystallographic validation : Co-crystallize compounds with both targets to compare binding modes .
  • Kinetic analysis : Calculate Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How can computational methods predict intermolecular interactions and stability in solid-state formulations?

  • Hirshfeld surface analysis : Quantifies close contacts (e.g., H⋯F interactions contribute 8–12% to crystal packing) .
  • DFT calculations : B3LYP/6-311G(d,p) optimizes molecular geometry and electrostatic potential maps, identifying hydrogen-bonding "hotspots" .
  • Graph set analysis : Classifies hydrogen-bond patterns (e.g., C(6) chains in SHELXL-refined structures) to predict polymorphism risks .

Q. What methodologies assess the compound’s mechanism as a kinesin Eg5 inhibitor?

  • Cell-based assays : Mitotic arrest in HeLa cells (IC₅₀ ~15 µM) via immunofluorescence staining of monopolar spindles .
  • SPR biosensing : Measure binding kinetics (kon/koff) to Eg5’s loop L5 domain .
  • Resistance profiling : Screen against Eg5 mutants (e.g., D130A) to identify critical binding residues .

Data Contradiction Analysis

Q. How to address variability in reported melting points (216–235°C) for structurally similar analogs?

Discrepancies arise from:

  • Purity differences : Recrystallization solvents (ethanol vs. acetone) impact residual impurities .
  • Polymorphism : SCXRD identifies multiple crystal forms (e.g., triclinic vs. monoclinic) with distinct thermal profiles .
  • Decomposition : Thermogravimetric analysis (TGA) distinguishes melting from thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.